4-Amino-1-ethylcyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)5-3-7(9)4-6-8/h7,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGROHHLFCWPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 4 Amino 1 Ethylcyclohexan 1 Ol As a Molecular Framework
4-Amino-1-ethylcyclohexan-1-ol is a disubstituted cyclohexanol (B46403) derivative. The core of its structure is a cyclohexane (B81311) ring, a six-carbon, non-planar ring that can adopt various conformations, with the chair conformation being the most stable. This ring is substituted with a hydroxyl group (-OH) and an amino group (-NH2) at positions 1 and 4, respectively, and an ethyl group (-CH2CH3) also at position 1. This arrangement of functional groups—a tertiary alcohol and a primary amine—on a flexible carbocyclic scaffold is of considerable interest in synthetic and medicinal chemistry.
The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and acceptor (the nitrogen and oxygen atoms) in the molecule influences its physical and chemical properties, including its solubility and potential for intermolecular interactions. The ethyl group at the tertiary alcohol carbon introduces a specific lipophilic character and steric bulk, which can be crucial in tuning the molecule's properties and its interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| Monoisotopic Mass | 143.13101 Da uni.lu |
| Predicted XlogP | 0.6 uni.lu |
| Hydrogen Bond Donors | 2 fluorochem.co.uk |
| Hydrogen Bond Acceptors | 2 fluorochem.co.uk |
Overview of Research Trajectories in Aminocyclohexanol Chemistry
Research in the field of aminocyclohexanol chemistry is extensive and multifaceted, largely driven by the utility of these compounds as building blocks in the synthesis of more complex molecules, particularly those with pharmaceutical applications. Several key research trajectories are evident:
Synthesis and Stereocontrol: A primary focus is the development of efficient and stereoselective synthetic routes to aminocyclohexanol derivatives. nih.gov Researchers continuously explore methods to control the relative and absolute stereochemistry of the amino and hydroxyl groups, as this has a profound impact on the biological activity of the final products. bldpharm.com Techniques such as the reduction of β-enaminoketones and the use of chiral auxiliaries are common strategies. nih.gov The synthesis of 4-amino-1-ethylcyclohexan-1-ol has been reported via the bioamination of 4-ethyl-1-cyclohexanol using amine transaminases, which can offer high stereoselectivity. chemrxiv.org
Medicinal Chemistry Applications: Aminocyclohexanol scaffolds are prevalent in a wide range of biologically active compounds. nih.gov They are considered "privileged structures" because they can interact with a variety of biological targets. Research often focuses on incorporating the aminocyclohexanol motif into novel drug candidates for conditions ranging from infectious diseases to central nervous system disorders. uni.lu
Asymmetric Catalysis: Chiral aminocyclohexanol derivatives are widely employed as ligands in asymmetric catalysis. Current time information in Bangalore, IN. The presence of both a hard (oxygen) and a softer (nitrogen) donor atom allows for effective chelation to metal centers, enabling the catalysis of a variety of enantioselective transformations. Current time information in Bangalore, IN.smolecule.com
Importance of Stereoisomeric Forms of 4 Amino 1 Ethylcyclohexan 1 Ol in Chemical Research
The cyclohexane (B81311) ring in 4-Amino-1-ethylcyclohexan-1-ol can exist in different conformations, and the substituents can be oriented in either axial or equatorial positions. This leads to the possibility of cis and trans diastereomers, where the relative orientation of the amino and hydroxyl groups is different.
In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both bulky groups would preferentially occupy equatorial positions to minimize steric strain.
In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. This would force one of the bulky substituents into a less favorable axial position in a chair conformation.
The specific stereochemistry of this compound is crucial as it dictates the three-dimensional shape of the molecule. This, in turn, has a profound influence on its biological activity and its efficacy as a chiral ligand. vulcanchem.com Different stereoisomers can exhibit vastly different, or even opposing, biological effects. For example, in related aminocyclohexanol systems, the trans configuration has been shown to be critical for specific bioactivity. vulcanchem.com The ability to selectively synthesize and isolate specific stereoisomers is therefore a key objective in the academic investigation of this compound. chemrxiv.org
Table 2: Spectroscopic Data for the Characterization of this compound Data obtained from a study on the bioamination of substituted cyclohexanones chemrxiv.org
| Analysis | Observed Signals |
| ¹H-NMR (CDCl₃) | 0.81-0.87 (t, 3H, J=7.5), 1.24-1.68 (m, 14H), 2.51-2.60 (m, 1H, cis isomer), 2.76-2.84 (m, 1H, trans isomer) |
| ESI-MS | m/z 144 [M+H]⁺ |
Scope and Objectives of Academic Investigations on 4 Amino 1 Ethylcyclohexan 1 Ol
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis, a method of deconstructing a target molecule to identify potential starting materials, provides several logical pathways to the this compound scaffold. msu.edu The primary disconnections focus on the formation of the carbon-nitrogen bond, the introduction of the ethyl group, and the construction of the cyclohexane (B81311) ring itself.
A primary disconnection across the C4-N bond suggests a precursor such as a 4-hydroxy-4-ethylcyclohexanone. This intermediate could then be subjected to reductive amination to install the amino group. d-nb.info Alternatively, a disconnection of the C1-ethyl bond points to a 4-aminocyclohexanone (B1277472) derivative as a key intermediate, which would react with an ethyl nucleophile, such as an ethyl Grignard reagent or ethyllithium. Each of these intermediates offers distinct advantages and challenges in controlling the stereochemistry at the C1 and C4 positions.
Further deconstruction of the cyclohexane ring itself can be envisioned through powerful ring-forming reactions like the Diels-Alder reaction, which could establish the six-membered ring with functionalities that can be later converted to the desired amino and hydroxyl groups. researchgate.net
Classical Organic Synthesis Approaches
Traditional synthetic methods offer reliable and scalable routes to aminocyclohexanol structures. These often involve catalytic hydrogenation, reductive amination, and various multi-step sequences that build the molecule systematically.
Catalytic Hydrogenation Strategies for Cyclohexanone (B45756) Precursors
Catalytic hydrogenation is a cornerstone for the synthesis of cyclohexanol (B46403) derivatives, primarily through the reduction of aromatic precursors or cyclohexanone intermediates. The hydrogenation of substituted phenols is a common industrial method. For instance, the hydrogenation of 4-aminophenol (B1666318) over a Ruthenium-based catalyst on an alumina (B75360) support has been shown to produce trans-4-aminocyclohexanol (B47343) with high selectivity. google.com The choice of catalyst and reaction conditions is critical for controlling the stereochemistry of the final product.
Palladium and ruthenium-based catalysts are particularly effective for the trans-selective hydrogenation of para-substituted phenols. nih.gov The hydrogenation of Boc-protected p-aminophenol can yield the corresponding protected 4-aminocyclohexanol. nih.gov Similarly, the reduction of a 4-substituted cyclohexanone intermediate can also be employed. Studies have shown that the direct hydrogenation of 4-tert-butylcyclohexanone (B146137) often results in a different diastereomeric ratio compared to the hydrogenation of its phenolic precursor, indicating that the reaction pathway significantly influences the stereochemical outcome. nih.gov This highlights that for a target like this compound, the choice of a phenolic or cyclohexanone precursor would be a critical parameter in controlling the final stereoisomer.
| Substrate | Catalyst System | Solvent | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| 4-Aminophenol | Ru-M/Al₂O₃ (M=Rh, Pd, Pt, or Ni) | Tetrahydrofuran | ≥99.5% trans | High | google.com |
| p-tert-Butylphenol | Pd/Al₂O₃ | Not Specified | 87:13 | 99% (conversion) | smolecule.com |
| Boc-protected p-aminophenol | [Ru(triphos)Cl(N₂)][BPh₄] | n-Heptane | 80:20 | 84% | nih.gov |
| p-Aminophenol | [Ru(triphos)Cl(N₂)][BPh₄] / K₂CO₃ | Isopropanol (B130326) | 88:12 | 87% | nih.gov |
Reductive Amination Pathways for Aminocyclohexanol Formation
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used to synthesize amines from ketones or aldehydes. researchgate.net In the context of aminocyclohexanol synthesis, this pathway typically involves the reaction of a hydroxy-substituted cyclohexanone with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent.
A particularly innovative approach involves a one-pot, two-step enzymatic cascade. Starting from 1,4-cyclohexanedione (B43130), a regioselective keto reductase (KRED) can first reduce one ketone group to form 4-hydroxycyclohexanone (B83380). d-nb.inforesearchgate.net Subsequently, an amine transaminase (ATA) introduces the amino group, converting the remaining ketone into the desired amine. The stereochemical outcome of this cascade is highly dependent on the choice of enzymes, allowing for the selective synthesis of either cis- or trans-4-aminocyclohexanol with excellent diastereomeric ratios. d-nb.info This modular enzymatic system demonstrates a highly efficient and green alternative to classical chemical methods.
| Enzyme Cascade | Substrate | Key Intermediate | Diastereomeric Ratio (cis:trans) | Conversion | Reference |
| LK-KRED + ATA-3FCR-4M | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | >98:2 (cis) | 93% | d-nb.info |
| LK-KRED + ATA-CVT | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | 2:98 (trans) | >99% | d-nb.info |
Multi-step Synthetic Sequences Incorporating Ring-Forming Reactions
For complex substitution patterns or specific stereochemical requirements, multi-step sequences involving ring-forming reactions are often employed. The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be used to create a cyclohexene (B86901) core that is subsequently elaborated. For example, a hetero-Diels-Alder reaction can produce a bicyclic intermediate which, through a series of transformations including reductive N-O bond cleavage and functional group manipulations, yields cis-4-aminocyclohexanol derivatives. researchgate.net Continuous flow processes have been developed for these hydrogenations, allowing for high selectivity and efficiency. researchgate.net
Tandem reactions that form multiple bonds in a single operation provide an efficient route to highly functionalized cyclohexanols. A notable example is the tandem Henry-Michael reaction between a nitroalkane and an unsaturated aldehyde, which can be catalyzed by organocatalysts to produce trisubstituted cyclohexanols with high diastereoselectivity. acs.org Such strategies allow for the rapid assembly of complex cyclic scaffolds from simple, acyclic precursors.
Asymmetric Synthesis and Enantioselective Approaches
Producing a single enantiomer of a chiral molecule like this compound is crucial, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to achieve this by using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org
Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound
A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable methods for asymmetric synthesis.
Classic examples of chiral auxiliaries include trans-2-phenyl-1-cyclohexanol (B1200244) and derivatives of pseudoephedrine or camphorsultam. wikipedia.orgscholaris.ca In a hypothetical synthesis of enantiopure this compound, one could start with a prochiral 4-substituted cyclohexanone derivative. This ketone could be converted into a chiral enamine or enolate using a chiral auxiliary. The subsequent addition of an ethyl group via a Grignard reaction would be directed by the auxiliary to occur on a specific face of the molecule, thereby setting the stereochemistry at the C1 position. Following the installation of the ethyl group, the amino group at C4 (which may be carried through the synthesis in a protected form, such as a nitro or azido (B1232118) group) can be revealed, and the chiral auxiliary is then cleaved to yield the enantiomerically enriched target molecule. The effectiveness of this approach relies on the ability of the auxiliary to create a sterically and electronically differentiated environment around the reactive center. wikipedia.orgrsc.org
| Chiral Auxiliary | Reaction Type | Substrate Type | Stereoselectivity (dr or ee) | Reference |
| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | 10:1 dr | wikipedia.org |
| Oppolzer's Sultam | Asymmetric Hydrogenation | Olefins | High ee | rsc.org |
| Pseudoephedrine | Alkylation | Amide Enolate | High de | wikipedia.org |
Enantioselective Catalysis in Aminocyclohexanol Production
Enantioselective catalysis is fundamental in producing chiral aminocyclohexanols, where the spatial arrangement of atoms at stereocenters is critical. The development of chiral catalysts and auxiliaries has enabled the synthesis of specific enantiomers with high purity. researchgate.net
Asymmetric catalysis can be broadly categorized into homogeneous and heterogeneous systems, with recent advancements also leveraging flow chemistry to enhance efficiency and catalyst recycling. acs.org In the context of aminocyclohexanol synthesis, methods such as asymmetric transfer hydrogenation, metal-catalyzed hydrogenations, and the use of chiral metal hydride transfer reagents have been reported. researchgate.net For instance, the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been achieved with high efficiency using (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess (ee). researchgate.net These separated enantiomers can then be used as chiral ligands in other asymmetric reactions, such as the phenyl transfer to aldehydes, producing products with up to 96% ee. researchgate.net
Enzymes, as natural chiral catalysts, offer significant advantages. Amine dehydrogenases (AmDHs) have emerged as powerful tools for the stereoselective synthesis of chiral amines from ketones. researchgate.net These enzymes can be customized through genetic modification for specific substrates and desired stereoselectivity, representing an environmentally benign approach to producing enantiomerically pure compounds. researchgate.net
Chemoenzymatic and Biocatalytic Routes for Stereoselective Synthesis
Chemoenzymatic and biocatalytic strategies combine the selectivity of enzymes with traditional chemical reactions, offering efficient and sustainable pathways for synthesizing complex molecules like substituted aminocyclohexanols. d-nb.infomdpi.com These methods often operate under mild conditions in aqueous media, minimizing the use of hazardous reagents and organic solvents. researchgate.netmdpi.com
A prominent biocatalytic approach for producing 4-aminocyclohexanol isomers starts from 1,4-cyclohexanedione, a precursor potentially derivable from renewable biomass. d-nb.info This strategy typically involves a two-step enzymatic cascade in a one-pot synthesis, which avoids the isolation of intermediates. d-nb.info Two primary routes are envisaged:
Route A: A ketoreductase (KRED) first performs a selective monoreduction of 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) converts the hydroxyketone into the final 4-aminocyclohexanol product. d-nb.info
Route B: The order is reversed, with an ATA first selectively monoaminating the diketone to 4-aminocyclohexanone, followed by a KRED-catalyzed reduction of the remaining carbonyl group. d-nb.info
The success of these cascades hinges on the high regio- and stereoselectivity of the chosen enzymes to prevent the formation of by-products like diols and diamines. d-nb.info Researchers have screened enzyme libraries to identify catalysts with the desired properties. For Route A, KREDs from Lactobacillus kefir have shown high activity and selectivity for the initial reduction step. d-nb.info The subsequent transamination step can be controlled to produce specific stereoisomers by selecting an appropriate ATA. d-nb.info
For substrates with low water solubility, such as more complex substituted cyclohexanones, reactions can be performed in non-conventional disperse systems. wiley.com These systems, consisting of a low-polarity solvent, a non-ionic surfactant, and a minimal amount of water, can overcome solubility issues and lead to good conversions and high stereoselectivity using ATAs. chemrxiv.orgwiley.com
| Enzyme | Substrate Conversion (%) | Product Selectivity (4-hydroxycyclohexanone %) | Reference |
|---|---|---|---|
| LK-KRED | >99 | 96 | d-nb.info |
| KRED-NADH-028 | 98 | 98 | d-nb.info |
| KRED-P1-A12 | >99 | 94 | d-nb.info |
Diastereoselective Synthesis of Cis- and Trans-4-Amino-1-ethylcyclohexan-1-ol
The synthesis of specific diastereomers, namely the cis and trans isomers of this compound, requires precise stereochemical control. The relative orientation of the amino and hydroxyl groups on the cyclohexane ring significantly influences the molecule's properties and applications. For example, trans-4-aminocyclohexanol is a precursor for drugs like ambroxol, while the cis isomer is a building block for other bioactive compounds. d-nb.info
Biocatalytic methods have proven particularly effective for diastereoselective synthesis. By employing stereocomplementary amine transaminases (ATAs) in the chemoenzymatic cascade described previously (Section 2.3.3), either the cis or trans isomer of 4-aminocyclohexanol can be selectively produced from the same 4-hydroxycyclohexanone intermediate. d-nb.info Most screened ATAs exhibit a preference for the cis configuration. Molecular modeling suggests this is because the hydroxyl group of the substrate can be easily solvated when oriented to produce the cis product, an energetically favorable state. d-nb.info However, specific ATAs have been identified that yield the trans product with good diastereomeric ratios. d-nb.info
Another approach to synthesizing cis-4-aminocyclohexanol derivatives involves the catalytic hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. researchgate.net Using a continuous flow process with a Raney nickel catalyst, this method can achieve greater than 99% selectivity for the desired cis product. researchgate.net
For the synthesis of the trans isomer, traditional chemical methods often involve the catalytic hydrogenation of p-acetamidophenol, which typically yields a mixture of trans and cis isomers. google.comgoogle.com The desired trans isomer can then be isolated through fractional crystallization, sometimes by cooling an alkaline aqueous solution to preferentially precipitate trans-4-aminocyclohexanol. google.com Furthermore, dynamic kinetic resolution using a single transaminase biocatalyst can be employed to convert a diastereomeric mixture of cis/trans amines into the pure trans isomer. google.com
| Enzyme Cascade | Target Isomer | Conversion (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| LK-KRED + ATA-200 | cis | 44 | 99:1 | d-nb.info |
| KRED-P1-H03 + ATA-3-HMU W63Y | cis | >99 | 98:2 | d-nb.info |
| KRED-P1-H03 + ATA-256 | trans | 65 | 20:80 | d-nb.info |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Biocatalytic and chemoenzymatic routes are inherently aligned with these principles. researchgate.netmdpi.com
Key green aspects of these modern synthetic methodologies include:
Use of Benign Solvents: Enzymatic reactions are typically conducted in aqueous buffers under mild pH and temperature conditions, replacing volatile and often toxic organic solvents. researchgate.netd-nb.info
Avoidance of Hazardous Reagents: Biocatalysis circumvents the need for heavy metal catalysts, which are common in traditional hydrogenation reactions and pose environmental and health risks. researchgate.netd-nb.info
Renewable Feedstocks: The starting materials for these syntheses can be derived from renewable sources. For example, 1,4-cyclohexanedione can be produced from succinic acid, which is accessible from biomass fermentation. d-nb.info
Energy Efficiency: Enzymatic reactions proceed at or near ambient temperatures and pressures, significantly reducing the energy consumption associated with high-temperature and high-pressure chemical processes. d-nb.infogoogle.comgoogle.com
By embracing biocatalysis, the synthesis of complex aminocyclohexanols becomes more sustainable, aligning with the growing demand for greener processes in the chemical and pharmaceutical industries. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for elucidating the stereochemistry of cyclic compounds like this compound. By analyzing the chemical environment of each proton and carbon atom, it is possible to deduce the relative orientation of the amino and ethyl groups on the cyclohexane ring.
One-dimensional NMR provides fundamental information about the structure of this compound. In a study, the ¹H-NMR spectrum in CDCl₃ showed distinct signals for the cis and trans isomers. chemrxiv.orgwiley.com The ethyl group protons typically appear as a triplet around 0.81-0.87 ppm (for the -CH₃) and a multiplet for the -CH₂-. chemrxiv.orgwiley.com The protons on the cyclohexane ring produce a complex multiplet pattern, usually between 1.24 and 1.68 ppm. chemrxiv.orgwiley.com
Crucially, the chemical shift of the proton attached to the carbon bearing the amino group (C4-H) is diagnostic for the stereochemistry. chemrxiv.orgwiley.com In many substituted cyclohexanes, an axial proton resonates at a higher field (lower ppm) than an equatorial proton. For this compound, the C4-H proton of the cis isomer appears as a multiplet around 2.51-2.60 ppm, while the trans isomer's C4-H is observed further downfield at approximately 2.76-2.84 ppm. chemrxiv.orgwiley.com This difference allows for the quantification of the cis/trans ratio in a mixture. chemrxiv.org
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. While specific data for this compound is not widely published, related aminocyclohexanols show characteristic shifts that can be used for structural confirmation. mdpi.com Generally, the carbon bearing the hydroxyl group (C1) would appear significantly downfield, as would the carbon attached to the amino group (C4).
Table 1: ¹H NMR Spectral Data for this compound Isomers chemrxiv.orgwiley.com
| Proton | Chemical Shift (ppm) - cis Isomer | Chemical Shift (ppm) - trans Isomer | Multiplicity |
| Ethyl -CH₃ | 0.81-0.87 | 0.81-0.87 | t |
| Cyclohexane Ring Protons | 1.24-1.68 | 1.24-1.68 | m |
| C4-H | 2.51-2.60 | 2.76-2.84 | m |
While 1D NMR provides a basic framework, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the stereochemistry.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For instance, it would show correlations between the C4-H proton and the neighboring protons on C3 and C5 of the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignment as it reveals spatial proximity between protons. For the cis isomer, where the amino group and the ethyl group are on the same side of the ring, a NOESY experiment might show a cross-peak between the C4-H proton (if equatorial) and protons of the ethyl group. Conversely, in the trans isomer, such a correlation would be absent or very weak. These through-space interactions provide definitive evidence for the relative stereochemistry. mdpi.com
Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations. masterorganicchemistry.com Variable temperature (VT) NMR studies can provide insight into the energetic barriers of this ring-flipping process and the relative stability of different conformers. acs.orgnih.gov By lowering the temperature, it is possible to "freeze out" the individual chair conformers on the NMR timescale, allowing for their individual characterization. acs.org For this compound, VT-NMR could be used to determine the A-value (conformational preference) of the amino and ethyl groups and to study how intramolecular hydrogen bonding might influence the conformational equilibrium. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization
FT-IR (Fourier-Transform Infrared) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum would be expected to show:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine.
C-H stretching vibrations for the ethyl and cyclohexyl groups, typically appearing just below 3000 cm⁻¹.
N-H bending vibrations around 1590-1650 cm⁻¹.
C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
The exact positions and shapes of these bands can provide subtle clues about hydrogen bonding and conformation. nih.gov
Raman Spectroscopy provides complementary information to FT-IR. While N-H and O-H stretching bands are often weak in Raman spectra, the C-C backbone vibrations of the cyclohexane ring and the ethyl group would be prominent. researchgate.net Differences in the Raman spectra between the cis and trans isomers could be used to distinguish them, as the selection rules for Raman activity are dependent on molecular symmetry. arxiv.org A detailed vibrational analysis, often supported by computational calculations, can correlate specific vibrational modes with structural features. q-chem.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | 3200-3600 |
| C-H (sp³) | Stretching | 2850-2960 |
| N-H | Bending | 1590-1650 |
| C-O | Stretching | 1050-1150 |
| C-N | Stretching | 1020-1250 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
For this compound (molecular formula C₈H₁₇NO), the expected exact mass is approximately 143.1310 g/mol . uni.lu
ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For this compound, a prominent peak at an m/z (mass-to-charge ratio) of 144 would be expected. chemrxiv.orgwiley.com This confirms the molecular weight of the compound.
GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS, electron impact (EI) ionization is commonly used, which is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a valuable tool for structural elucidation. nih.gov
Expected fragmentation pathways for this compound would include:
Loss of water (H₂O): A peak at M-18 (m/z 125) is common for alcohols. gbiosciences.comsavemyexams.com
Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to the hydroxyl group would result in a peak at M-29 (m/z 114).
Alpha-cleavage adjacent to the amino group: This is a dominant fragmentation pathway for amines and would lead to characteristic fragments. miamioh.edu
Cleavage of the cyclohexane ring can also occur, leading to a series of smaller fragments. gbiosciences.com
Analyzing these fragments allows chemists to piece together the structure of the original molecule. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Technique |
| [M]⁺• | 143.13 | EI-MS |
| [M+H]⁺ | 144.14 | ESI-MS |
| [M-H₂O]⁺• | 125.12 | EI-MS |
| [M-C₂H₅]⁺ | 114.10 | EI-MS |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the electron density, which reveals the exact positions of all atoms in the crystal lattice. libretexts.org
For this compound, an X-ray crystal structure would provide unambiguous proof of:
The relative stereochemistry (cis or trans).
The preferred chair conformation of the cyclohexane ring in the solid state.
The precise bond lengths and angles .
The nature of intermolecular interactions , such as hydrogen bonds between the hydroxyl and amino groups of neighboring molecules, which dictate the crystal packing. researchgate.netskbu.ac.in
If a chiral resolving agent is used to separate the enantiomers, X-ray crystallography of the resulting diastereomeric salt can be used to determine the absolute configuration (R or S) at the chiral centers. researchgate.net This is often the only definitive way to establish the absolute stereochemistry of a chiral molecule.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Stereochemistry Determination
Chiroptical spectroscopy techniques, including VCD and ECD, are powerful non-destructive methods for elucidating the absolute configuration of chiral molecules in solution. nih.govnih.gov These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's stereochemistry.
The standard and most reliable approach involves a combination of experimental measurements and quantum chemical calculations. researchgate.netfrontiersin.org The experimental VCD and ECD spectra of one enantiomer of this compound would be recorded. Concurrently, theoretical VCD and ECD spectra for a known configuration (e.g., the (cis)-(1R,4R) or (trans)-(1R,4S) enantiomer) are calculated using computational methods such as Density Functional Theory (DFT). americanlaboratory.com The absolute configuration of the experimental sample is then assigned by comparing the sign and relative intensity of the experimental spectral bands to the calculated spectra. americanlaboratory.com A good agreement between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.
Detailed Research Findings: A Hypothetical Case Study
In a hypothetical study, the (cis)- and (trans)-diastereomers of this compound would first be separated. For each diastereomer, the enantiomers would then be resolved. Let us consider the chiroptical analysis of the enantiomerically pure (cis)-diastereomer.
Vibrational Circular Dichroism (VCD) Analysis
The experimental VCD spectrum of one enantiomer of cis-4-amino-1-ethylcyclohexan-1-ol would be measured in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃). Simultaneously, the conformational landscape of the (cis)-(1R,4R)-4-amino-1-ethylcyclohexan-1-ol isomer would be explored using computational methods. The VCD spectra for the most stable conformers would be calculated and weighted according to their Boltzmann population to generate a final theoretical spectrum.
A comparison of the hypothetical experimental VCD spectrum with the calculated spectrum for the (cis)-(1R,4R) isomer would reveal the absolute configuration. If the experimental spectrum shows a positive Cotton effect (a positive band) at a specific wavenumber where the calculated spectrum for the (1R,4R) isomer also shows a positive band, and a negative band where the calculation predicts one, this provides strong evidence for the assignment. For instance, key vibrational modes, such as C-H, N-H, and O-H stretching and bending, often yield characteristic VCD signals. soton.ac.uk
Hypothetical VCD Data for (cis)-4-Amino-1-ethylcyclohexan-1-ol
| Wavenumber (cm⁻¹) | Experimental Δє (L·mol⁻¹·cm⁻¹) | Calculated Δє for (1R,4R) (L·mol⁻¹·cm⁻¹) | Band Assignment |
| 3350 | +0.8 | +0.9 | N-H Symmetric Stretch |
| 2960 | -1.2 | -1.5 | C-H Asymmetric Stretch |
| 1450 | +1.5 | +1.3 | CH₂ Scissoring |
| 1100 | -0.7 | -0.6 | C-N Stretch |
Electronic Circular Dichroism (ECD) Analysis
ECD spectroscopy is particularly sensitive to the spatial arrangement of chromophores. nih.gov In this compound, the primary chromophores are the amino and hydroxyl groups. While these saturated chromophores have weak electronic transitions in the far-UV region, their ECD signals can still be measured and calculated.
Similar to the VCD analysis, the experimental ECD spectrum of the same enantiomer of cis-4-amino-1-ethylcyclohexan-1-ol would be recorded. Theoretical ECD spectra for the (cis)-(1R,4R) configuration would be computed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The comparison between the experimental and calculated ECD spectra provides a complementary method for assigning the absolute stereochemistry. A match in the sign and wavelength of the Cotton effects in both spectra confirms the assignment. The combined use of VCD and ECD significantly increases the reliability of the stereochemical elucidation. mdpi.com
Hypothetical ECD Data for (cis)-4-Amino-1-ethylcyclohexan-1-ol
| Wavelength (nm) | Experimental Δє (L·mol⁻¹·cm⁻¹) | Calculated Δє for (1R,4R) (L·mol⁻¹·cm⁻¹) | Transition Type |
| 210 | +1.2 | +1.5 | n → σ* (N) |
| 195 | -0.9 | -1.1 | n → σ* (O) |
By correlating the data from these two chiroptical techniques, a definitive assignment of the absolute configuration of this compound can be achieved. If the experimental spectra match the calculated spectra for the (1R,4R) configuration, then that is the absolute stereochemistry of the sample. If the experimental spectra are a mirror image of the calculated spectra, the sample would be assigned the opposite, (1S,4S), configuration.
Chair-Chair Interconversion and Ring Flipping Energetics
The cyclohexane ring in this compound is not static but undergoes a rapid process of ring flipping, leading to the interconversion between two chair conformations. In this dynamic equilibrium, substituents that are in axial positions in one chair form become equatorial in the other, and vice versa.
The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. researchgate.net This process proceeds through higher-energy intermediates such as the half-chair and twist-boat conformations. For this compound, the presence of four substituents modifies the energy landscape of this interconversion. The relative energies of the two chair conformers are no longer identical, and one is generally more stable than the other. The energy difference between the two chair forms determines the position of the conformational equilibrium.
The two primary chair conformers of this compound are shown below:
Conformer A: The amino group is in the equatorial position, and the ethyl group is in the axial position while the hydroxyl group is in the equatorial position at C1.
Conformer B: The amino group is in the axial position, and the ethyl group is in the equatorial position while the hydroxyl group is in the axial position at C1.
The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents, as discussed in the following sections.
Substituent Effects on Cyclohexane Ring Conformation and Stability
The preference of a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (-ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. pressbooks.pub Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial orientation, primarily from 1,3-diaxial interactions. ucsd.edu
For this compound, we must consider the A-values for the amino (-NH2), ethyl (-CH2CH3), and hydroxyl (-OH) groups.
| Substituent | A-value (kcal/mol) |
| -NH2 | ~1.2 - 1.5 |
| -CH2CH3 | ~1.75 |
| -OH | ~0.6 - 1.0 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
In the case of 1,4-disubstituted cyclohexanes, the conformation that places the larger substituent in the equatorial position is generally favored. pressbooks.pub For this compound, the ethyl group has a larger A-value than the amino group, suggesting a strong preference for the ethyl group to be in the equatorial position. This would favor the conformer where the amino group is axial. However, the situation at the C1 carbon is more complex due to the presence of both an ethyl and a hydroxyl group. Generally, the bulkier group will prefer the equatorial position. In this case, the ethyl group is bulkier than the hydroxyl group.
Therefore, the most stable conformation is expected to have the ethyl group in the equatorial position and the hydroxyl group in the axial position at C1, which consequently forces the amino group at C4 into an axial position. The alternative conformer, with an axial ethyl group and an equatorial amino group, would suffer from significant 1,3-diaxial interactions between the axial ethyl group and the axial hydrogens at C3 and C5.
Intramolecular Interactions Influencing Conformation (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding can significantly influence the conformational equilibrium. In this compound, a hydrogen bond can potentially form between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice versa.
The formation of an intramolecular hydrogen bond requires the interacting groups to be in close proximity. In the chair conformation where both the amino and hydroxyl groups are in axial positions (which would require the ethyl group to be equatorial), the distance between them might be favorable for a 1,4-intramolecular hydrogen bond. This interaction could stabilize a conformation that might otherwise be disfavored by steric effects. Studies on related aminocyclohexanols have shown that intramolecular hydrogen bonds can have a significant stabilizing effect, sometimes favoring conformers with axial substituents. semanticscholar.orgustc.edu.cnrsc.org
The strength of this hydrogen bond will depend on the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can dominate. westmont.edu
Experimental Determination of Conformational Preferences (e.g., by NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of cyclohexane derivatives. The magnitude of the vicinal coupling constant (³JHH) between adjacent protons on the cyclohexane ring is highly dependent on the dihedral angle between them, as described by the Karplus equation.
Key relationships for conformational analysis include:
³J_ax,ax (trans-diaxial protons): Typically large, in the range of 10-13 Hz.
³J_ax,eq (axial-equatorial protons): Smaller, in the range of 2-5 Hz.
³J_eq,eq (diequatorial protons): Smallest, in the range of 2-3 Hz. ucsd.edu
By analyzing the coupling patterns of the protons on the cyclohexane ring, particularly the proton at C4 attached to the same carbon as the amino group, one can deduce its predominant orientation (axial or equatorial). A large coupling constant for the C4 proton with its neighboring axial protons would indicate that it is primarily in the axial position, which in turn would define the conformation of the ring. The observation of a single set of averaged NMR signals indicates a rapid interconversion between the chair conformers on the NMR timescale. westmont.edu
| Coupling Type | Typical Coupling Constant (Hz) | Implication for Conformation |
| Axial-Axial (³J_ax,ax) | 10 - 13 | Indicates a trans-diaxial relationship between protons. |
| Axial-Equatorial (³J_ax,eq) | 2 - 5 | Indicates an axial-equatorial relationship. |
| Equatorial-Equatorial (³J_eq,eq) | 2 - 3 | Indicates a diequatorial relationship. |
Solvent Effects on Conformational Equilibria
The solvent can have a profound effect on the conformational equilibrium of this compound. The general principle is that polar solvents tend to stabilize the conformer with the larger dipole moment. archive.org
In the case of this compound, the relative polarity of the two chair conformers will depend on the orientation of the polar -NH2 and -OH groups. Furthermore, the ability of the solvent to act as a hydrogen bond donor or acceptor can disrupt or promote intramolecular hydrogen bonding.
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride): These solvents are less likely to interfere with intramolecular interactions. Therefore, if a stabilizing intramolecular hydrogen bond is possible, it will have a more significant influence on the conformational equilibrium in a non-polar solvent. westmont.edu
Polar aprotic solvents (e.g., acetone, DMSO): These solvents can stabilize conformers with a higher dipole moment but cannot donate hydrogen bonds. They may act as hydrogen bond acceptors, competing with the intramolecular amino group.
Polar protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They will strongly solvate both the amino and hydroxyl groups, disrupting any intramolecular hydrogen bonding and favoring intermolecular hydrogen bonds with the solvent. westmont.edu This would likely lead to a conformational equilibrium that is more heavily influenced by steric factors (A-values).
Reactivity, Reaction Mechanisms, and Kinetics of 4 Amino 1 Ethylcyclohexan 1 Ol
Reactions of the Amino Group (Nucleophilicity, Basicity)
The primary amino group in 4-Amino-1-ethylcyclohexan-1-ol is a potent nucleophile and a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. Its reactivity is influenced by the steric environment of the cyclohexane (B81311) ring.
The nucleophilic nature of the amino group allows it to readily react with acylating and sulfonylating agents.
Acylation: Acylation of the amino group with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine or pyridine) yields the corresponding N-acyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism. The base is required to neutralize the acidic byproduct (e.g., HCl or acetic acid).
Mechanism of Acylation:
The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
The leaving group (e.g., chloride or acetate) is expelled, and a proton is removed from the nitrogen by the base, regenerating the lone pair and forming the stable amide product.
Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base to form sulfonamides. These reactions are analogous to acylation. Mesyl (Ms) and tosyl (Ts) groups are versatile, serving as both protecting groups and activators for hydroxyl functionalities tcichemicals.com.
| Reagent | Product | Typical Conditions | Reference |
| Acetyl chloride | N-(1-ethyl-4-hydroxycyclohexyl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | General Acylation |
| Acetic anhydride | N-(1-ethyl-4-hydroxycyclohexyl)acetamide | Base (e.g., pyridine), gentle heating | google.com |
| p-Toluenesulfonyl chloride | N-(1-ethyl-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), 0°C to room temperature | organic-chemistry.org |
| Methanesulfonyl chloride | N-(1-ethyl-4-hydroxycyclohexyl)methanesulfonamide | Base (e.g., triethylamine), aprotic solvent | General Sulfonylation |
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and often leads to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. However, under controlled conditions with a suitable base, mono-alkylation can be achieved. For cyclic amino alcohols, O-alkylation can be carried out selectively with alkoxides as bases google.com.
Reductive Amination: A more controlled and widely used method for the alkylation of amines is reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) organicchemistrytutor.comwikipedia.orgcommonorganicchemistry.com. The synthesis of trans-4-(isopropylamino)cyclohexanol can be achieved by reacting 4-aminocyclohexanol with acetone, which facilitates the formation of a Schiff base that is subsequently reduced .
Mechanism of Reductive Amination:
The amino group of this compound attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate.
The carbinolamine undergoes dehydration to form an iminium ion (at acidic pH) or an imine.
The imine or iminium ion is then reduced by a hydride-donating reagent to yield the alkylated amine.
| Carbonyl Compound | Reducing Agent | Product | Reference |
| Acetone | NaBH₃CN | 4-(Isopropylamino)-1-ethylcyclohexan-1-ol | organicchemistrytutor.com |
| Formaldehyde | NaBH(OAc)₃ | 4-(Dimethylamino)-1-ethylcyclohexan-1-ol | youtube.com |
| Cyclohexanone (B45756) | H₂/Pd-C | 4-(Cyclohexylamino)-1-ethylcyclohexan-1-ol | organicchemistrytutor.com |
The primary amino group of this compound can condense with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and is reversible. The equilibrium is usually driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus. The rate of imine formation is generally greatest near a pH of 5 lumenlearning.comlibretexts.org.
Mechanism of Imine Formation:
Nucleophilic attack of the amino group on the carbonyl carbon.
Proton transfer to form a neutral carbinolamine.
Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation to yield the imine masterorganicchemistry.comyoutube.comlibretexts.org.
| Carbonyl Compound | Catalyst | Product | Reference |
| Benzaldehyde | p-Toluenesulfonic acid | 4-((Benzylidene)amino)-1-ethylcyclohexan-1-ol | lumenlearning.com |
| Acetone | Acetic acid | 1-Ethyl-4-((propan-2-ylidene)amino)cyclohexan-1-ol | lumenlearning.com |
Reactions of the Hydroxyl Group (Acidity, Nucleophilicity)
The tertiary hydroxyl group in this compound is a weak acid and a nucleophile. Its reactivity is significantly affected by the steric hindrance from the ethyl group and the cyclohexane ring.
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Direct esterification with a carboxylic acid (Fischer esterification) is an acid-catalyzed equilibrium process. The use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is often more efficient. For instance, trans-4-Aminocyclohexanol (B47343) can react with butyric acid-(2-chloro-ethyl ester) to yield butyric acid 4-amino-cyclohexyl ester, a reaction catalyzed by Aspergillus niger lipase chemicalbook.comchemicalbook.com. A method for preparing trans-4-acetamido-cyclohexanol acetic ester involves the esterification of cis-trans mixed 4-acetamido-cyclohexanol with acetic anhydride followed by recrystallization google.compatsnap.com.
Etherification: The formation of ethers from the tertiary alcohol can be achieved via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance of the tertiary alcohol, this reaction may require forcing conditions and can be prone to elimination side reactions. A patented method for producing O-alkylated cyclic aminoalcohols involves reacting N-unsubstituted or N-monosubstituted amino alkoxide salts with alkyl halides, where the amino alkoxide salts are formed using alkoxides google.com.
| Reagent | Reaction Type | Product | Typical Conditions |
| Acetic acid | Fischer Esterification | 4-Amino-1-ethylcyclohexyl acetate | Acid catalyst (e.g., H₂SO₄), heat |
| Acetyl chloride | Acylation | 4-Amino-1-ethylcyclohexyl acetate | Base (e.g., pyridine) |
| Methyl iodide | Williamson Ether Synthesis | 4-Amino-1-ethyl-1-methoxycyclohexane | Strong base (e.g., NaH), then CH₃I |
The tertiary hydroxyl group of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., chromic acid, permanganate). Cleavage of the carbon-carbon bond adjacent to the hydroxyl group would be required for oxidation to occur, which necessitates harsh reaction conditions.
However, in the context of analogous compounds like 4-aminocyclohexanol, enzymatic oxidation has been explored. For example, the monooxidation of 1,4-cyclohexanediol to 4-hydroxycyclohexanone (B83380) can be achieved using laccases or with NaOCl and AZADO, although conversions may be limited d-nb.inforesearchgate.net. While this applies to a secondary alcohol, it highlights potential biocatalytic routes for modifying the cyclohexane ring. Direct oxidation of the tertiary alcohol in this compound to a ketone is not possible without breaking a C-C bond.
Dehydration Pathways
The dehydration of this compound, a tertiary alcohol, is expected to proceed through an E1 elimination mechanism under acidic conditions. This pathway involves the formation of a tertiary carbocation intermediate, which is generally a slow, rate-determining step. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule yields a tertiary carbocation at the C1 position. In the final step, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.
Given the structure of the carbocation intermediate derived from this compound, several alkene products are possible, governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. The potential dehydration products are:
1-Ethyl-4-aminocyclohex-1-ene: This is the most substituted alkene and is therefore predicted to be the major product.
4-Amino-1-ethylidenecyclohexane: This is a less substituted exocyclic alkene and is expected to be a minor product.
4-Ethylidene-cyclohexylamine: This tautomer of the exocyclic alkene is also a possibility.
Under the acidic conditions required for dehydration, the amino group at the C4 position will be protonated to form an ammonium salt. This electron-withdrawing ammonium group is expected to have a significant destabilizing effect on the carbocation at C1 through an inductive effect. This destabilization would likely increase the activation energy for the dehydration reaction compared to a similar cyclohexanol (B46403) without the amino group.
The reaction mechanism for the acid-catalyzed dehydration of a tertiary alcohol like this compound generally follows these steps:
Protonation of the hydroxyl group to form an oxonium ion.
Loss of a water molecule to form a carbocation intermediate.
Deprotonation of an adjacent carbon by a weak base to form the alkene. study.com
The relative reactivity of alcohols in dehydration reactions is typically tertiary > secondary > primary, due to the relative stability of the corresponding carbocation intermediates. libretexts.org
Cyclohexane Ring Transformations and Rearrangements
The tertiary carbocation intermediate formed during the acid-catalyzed dehydration of this compound can potentially undergo skeletal rearrangements, leading to products with altered ring structures.
Rearrangement Reactions (e.g., Pinacol-type Rearrangements, Tiffeneau-Demjanov for related systems)
Pinacol-type Rearrangements: While a classic pinacol rearrangement involves the transformation of a 1,2-diol, a related semipinacol rearrangement can occur in systems with a hydroxyl group and a leaving group on adjacent carbons. In the case of this compound, a 1,2-alkyl shift or a 1,2-hydride shift could occur in the tertiary carbocation intermediate. A 1,2-alkyl shift would involve the migration of one of the ring carbons (C2 or C6) to the C1 carbocation, resulting in a ring contraction to a cyclopentane derivative. Alternatively, a 1,2-hydride shift from C2 or C6 could also occur, leading to a more stable carbocation if possible, although in this specific case, a tertiary carbocation is already formed. A pinacol-type rearrangement involving ring contraction could lead to the formation of a spirocyclic ketone after subsequent reaction steps.
Tiffeneau-Demjanov for related systems: The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cycloalkanes. It typically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid. The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, leading to a cycloalkanone. While not directly applicable to the dehydration of this compound, it is a key example of a rearrangement in a related aminocycloalkanol system.
Ring Expansion and Contraction Methodologies
The potential for ring expansion or contraction in this compound is linked to the stability of the carbocation intermediates and the migratory aptitude of the adjacent groups.
Ring Contraction: As mentioned, a 1,2-alkyl shift in the C1 carbocation could lead to a ring contraction, forming a five-membered ring. This would result in a spirocyclic intermediate which could then lead to various cyclopentane products.
Ring Expansion: While less common from a tertiary carbocation within a six-membered ring, ring expansion methodologies often involve the formation of a carbocation adjacent to the ring. For this compound, a rearrangement that would lead to ring expansion is not a direct or likely pathway from the initially formed tertiary carbocation.
Mechanistic Studies of Key Reactions
Investigation of Reaction Intermediates
The primary reaction intermediate in the acid-catalyzed dehydration is the tertiary carbocation at the C1 position. The stability of this intermediate is crucial in determining the reaction rate and the propensity for rearrangements. The presence of the protonated amino group at C4 is expected to destabilize this carbocation through its electron-withdrawing inductive effect.
Neighboring Group Participation: An important consideration is the potential for neighboring group participation (NGP) by the amino group. If the geometry of the cyclohexane ring allows, the lone pair of the nitrogen atom could potentially interact with the developing positive charge at C1, forming a bridged intermediate. However, given the 1,4-disubstitution pattern, direct intramolecular cyclization to form a bicyclic aziridinium-type intermediate is sterically unlikely. The more probable influence of the amino group is its inductive effect.
Computational studies on related systems, such as trans-2-aminocyclohexanol derivatives, have been used to investigate the stabilities of different conformers and the complex intra- and intermolecular forces at play. Similar computational approaches could be employed to model the carbocation intermediate of this compound and evaluate the energetic barriers for dehydration versus rearrangement pathways.
Kinetic Isotope Effects and Transition State Analysis
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, changes in the reaction rate can provide information about bond breaking and bond formation in the transition state.
For the dehydration of this compound, a primary deuterium KIE could be measured by deuterating the hydrogen on the hydroxyl group. A significant kH/kD ratio would indicate that the O-H bond is being broken in the rate-determining step, which is consistent with the E1 mechanism where protonation is a pre-equilibrium step and the loss of water is rate-determining.
A secondary deuterium KIE could be measured by deuterating the hydrogens on the carbons adjacent to the C1 position (C2 and C6). The magnitude of the secondary KIE can provide insights into the hybridization changes at these carbons in the transition state. For an E1 reaction, the transition state for carbocation formation would show a small secondary KIE, while the transition state for deprotonation would show a more significant effect.
Transition State Analysis: Theoretical calculations, such as density functional theory (DFT), can be used to model the transition states for the various possible reaction pathways (dehydration, ring contraction, etc.). By calculating the energies of the transition states, the preferred reaction pathway can be predicted. Such analyses would need to account for the presence of the protonated amino group and its influence on the electronic structure of the transition state.
Influence of Stereochemistry on Reaction Pathways and Selectivity of this compound
The spatial arrangement of the amino and hydroxyl groups in the stereoisomers of this compound significantly governs their chemical behavior, influencing reaction pathways, product distribution, and reaction kinetics. The cis and trans diastereomers, arising from the relative orientations of the amino and hydroxyl functionalities, exhibit distinct reactivity profiles due to differences in steric hindrance, conformational preferences, and the potential for intramolecular interactions.
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. The ethyl and hydroxyl groups are fixed at the C1 position, while the amino group is located at the C4 position. The stereochemistry of the molecule dictates the preferred orientation of the amino group.
Conformational Analysis of Stereoisomers
Trans Isomer: In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the hydroxyl group (and the ethyl group at C1) and the amino group at C4 can potentially occupy equatorial positions. This arrangement minimizes steric hindrance and, specifically, avoids 1,3-diaxial interactions, which are significant destabilizing steric clashes between axial substituents.
Cis Isomer: In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. Consequently, one of these groups must adopt an axial position while the other is equatorial in a chair conformation. Given that the ethyl group at C1 also imposes steric demands, the conformational equilibrium of the cis isomer is more complex. The chair conformation that places the larger substituent in the equatorial position is generally favored.
The relative stability of the conformers of the cis and trans isomers plays a direct role in their reactivity. The ground-state energy of the reactants, influenced by these conformational preferences, affects the activation energy required for a reaction to proceed.
Impact on Reaction Pathways
The stereochemistry of this compound dictates the accessibility of the reactive centers—the lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group—to attacking reagents. This accessibility, in turn, influences the selectivity and outcome of various reactions.
Reactions involving the Amino Group:
The nucleophilicity of the amino group can be influenced by its stereochemical orientation.
Axial Amino Group (predominantly in one conformer of the cis isomer): An axial amino group is generally more sterically hindered due to its proximity to the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This increased steric bulk can impede the approach of electrophiles, potentially slowing down reactions at the nitrogen atom.
Equatorial Amino Group (predominantly in the trans isomer): An equatorial amino group is more exposed and readily accessible to reagents. Consequently, reactions such as acylation, alkylation, or sulfonylation are expected to proceed more readily with the trans isomer compared to the cis isomer.
Reactions involving the Hydroxyl Group:
As a tertiary alcohol, the hydroxyl group in this compound is sterically hindered. Its reactivity is further modulated by the stereochemistry of the amino group.
Intramolecular Catalysis/Interactions: In the cis isomer, the proximity of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, where the hydroxyl group acts as a hydrogen bond donor and the amino group as an acceptor, or vice-versa depending on the conditions. This interaction can influence the acidity/basicity of both functional groups and may facilitate or hinder certain reactions. For instance, in reactions where the amino group can act as an intramolecular catalyst, the cis isomer would be expected to show enhanced reactivity.
Neighboring Group Participation: The amino group in the cis isomer can potentially act as a neighboring group, participating in reactions at the C1 carbon. For example, in a substitution reaction where the hydroxyl group is converted into a good leaving group, the amino group could form a bicyclic intermediate, influencing the stereochemical outcome of the product.
Steric Shielding: The orientation of the amino group can also sterically shield the hydroxyl group from attack by reagents. This effect would be more pronounced in the cis isomer where the two groups are on the same face of the ring.
Stereoselectivity in Reactions
The inherent chirality and stereochemistry of this compound can direct the stereochemical outcome of reactions, leading to the preferential formation of one stereoisomer of the product over another.
For instance, in an elimination reaction where the hydroxyl group is protonated and leaves as a water molecule, the formation of a carbocation at C1 would be followed by the removal of a proton from an adjacent carbon. The stereochemical orientation of the amino group could influence the facial selectivity of proton removal, leading to a specific diastereomer of the resulting alkene.
Illustrative Data on Stereochemical Influence
| Reaction Type | Reagent | Expected Relative Reactivity | Rationale |
| Acylation of Amino Group | Acetyl Chloride | trans > cis | The equatorial amino group in the more stable conformer of the trans isomer is more sterically accessible. |
| SN1 Reaction at C1 | HBr | cis vs trans reactivity depends on the stability of the carbocation and potential neighboring group participation. | The stability of the intermediate carbocation and the potential for the amino group in the cis isomer to participate in the reaction would influence the rate. |
| Esterification of Hydroxyl Group | Acetic Anhydride | trans > cis | The hydroxyl group in the trans isomer is likely to be less sterically hindered by the amino group. |
| Intramolecular Cyclization | Phosgene | cis > trans | The proximity of the amino and hydroxyl groups in the cis isomer is a prerequisite for the formation of a cyclic product like a carbamate. |
Note: The predictions in the table are based on established principles of stereochemistry and reaction mechanisms in substituted cyclohexanes. Experimental verification would be necessary to confirm these trends for this compound.
Computational Chemistry and Quantum Mechanical Studies on 4 Amino 1 Ethylcyclohexan 1 Ol
Molecular Modeling and Force Field Applications
Molecular modeling, particularly through molecular mechanics (MM), is a computational method used to simulate the behavior of molecules. nih.gov At the core of MM are force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a molecular system as a function of its atomic coordinates. researchgate.net These force fields, such as AMBER, CHARMM, and OPLS, approximate the complex quantum mechanical interactions with simpler, classical physics equations, enabling the simulation of large systems over meaningful timescales. nih.govtandfonline.com
For a molecule like 4-Amino-1-ethylcyclohexan-1-ol, molecular dynamics (MD) simulations based on force fields can be employed to:
Explore Conformational Landscapes: Identify the various stable and low-energy shapes (conformers) the molecule can adopt in different environments, such as in a vacuum or in a solvent.
Study Dynamic Behavior: Simulate the movement of atoms over time, providing insights into the flexibility of the cyclohexane (B81311) ring and the rotation of its substituents (the amino, ethyl, and hydroxyl groups).
Analyze Intermolecular Interactions: Model how this compound interacts with other molecules, such as solvents or biological macromolecules, which is crucial in fields like drug design. nih.gov
The selection of an appropriate force field is critical for the accuracy of these simulations. General force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are specifically designed for drug-like organic molecules and are suitable for studying this compound. nih.gov
Table 1: Illustrative Force Field Energy Components for Molecular Modeling
| Energy Term | Description | Relevance to this compound |
| Bond Stretching | Energy required to stretch or compress a chemical bond from its equilibrium length. | Defines the covalent structure of the cyclohexane ring and substituents. |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | Maintains the tetrahedral geometry of the sp³ carbon atoms. |
| Torsional (Dihedral) Angle | Energy associated with the rotation around a chemical bond. | Crucial for determining the chair/boat conformations and substituent orientation. |
| Van der Waals Interactions | Short-range attractive and repulsive forces between non-bonded atoms. | Governs steric hindrance, especially between axial substituents. |
| Electrostatic Interactions | Coulombic forces between atoms with partial charges. | Describes interactions involving the polar N-H and O-H bonds. |
This table provides a general overview of energy terms in a typical force field; specific parameters would be assigned for each atom and bond type in this compound.
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
For a more detailed and accurate description of a molecule's electronic properties, quantum chemical methods are employed. Unlike the empirical nature of force fields, these methods solve approximations of the Schrödinger equation. Ab initio methods are derived from first principles without experimental data, while Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure based on the electron density, offering a favorable balance of accuracy and computational cost. google.com
A fundamental step in quantum chemical calculations is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.com For this compound, this involves:
Finding the precise bond lengths, bond angles, and dihedral angles for the lowest-energy conformer.
Confirming the stability of the chair conformation of the cyclohexane ring over other forms like the boat or twist-boat.
Determining the energetic preference for the ethyl, amino, and hydroxyl substituents to be in either an axial or equatorial position. sapub.org
DFT functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used for accurate geometry optimizations of organic molecules. google.comresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO: This orbital is the source of electrons in a reaction. A higher HOMO energy level indicates a greater ability to donate electrons, correlating with nucleophilic or basic character. youtube.comtaylorandfrancis.com
LUMO: This orbital is the destination for electrons in a reaction. A lower LUMO energy level suggests a greater ability to accept electrons, indicating electrophilic or acidic character. youtube.comtaylorandfrancis.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity.
Table 2: Illustrative FMO Data for this compound (Calculated via DFT)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.2 | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | +1.5 | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 7.7 | Correlates with chemical stability and resistance to electronic excitation. |
These values are hypothetical and serve to illustrate the typical output of an FMO analysis.
The way charge is distributed within a molecule is fundamental to its physical properties and how it interacts with other molecules. Quantum chemical calculations can determine the partial atomic charges and generate a Molecular Electrostatic Potential (MEP) map. libretexts.org
An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. youtube.com It uses a color scale to indicate different regions of charge:
Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. youtube.com
Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms (e.g., the H in O-H and N-H₂). These are sites prone to nucleophilic attack. youtube.com
Green/Yellow: Represents neutral or non-polar regions, such as the carbon-hydrogen bonds of the cyclohexane ring and ethyl group.
For this compound, the MEP map would clearly show negative potential (red) around the oxygen and nitrogen atoms and positive potential (blue) around the hydrogens of the hydroxyl and amino groups, highlighting the molecule's polar nature and sites for hydrogen bonding.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental results. bohrium.com
NMR Chemical Shifts: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding of each nucleus. These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts. github.ionih.gov Comparing these predicted shifts with experimental data is a robust method for confirming the correct structure among several possibilities, such as different stereoisomers. nih.govcam.ac.uk
Vibrational Frequencies: The same calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. acs.org These calculations can predict the frequencies of key stretching and bending modes, such as the O-H, N-H, and C-H vibrations, aiding in the assignment of experimental IR spectra. nasa.govnih.gov
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C-OH) | 71.5 | 70.8 |
| C4 (C-NH₂) | 50.1 | 49.5 |
| C2/C6 | 35.8 | 35.2 |
| C3/C5 | 29.4 | 28.9 |
| Ethyl-CH₂ | 30.2 | 29.7 |
| Ethyl-CH₃ | 8.5 | 8.1 |
This table presents hypothetical data to demonstrate how computational predictions are compared with experimental values. The accuracy of predictions depends on the level of theory and solvent modeling.
Calculation of Conformational Energies and Barrier Heights
The cyclohexane ring in this compound is not planar; it primarily exists in a stable chair conformation that minimizes angle and torsional strain. The molecule can interconvert between two chair conformations via a "ring-flip." libretexts.org When substituents are present, these two chair forms are often not equal in energy. fiveable.me
Computational methods can precisely calculate the relative energies of different conformers. sapub.org For a disubstituted cyclohexane like this compound, the analysis focuses on the energetic cost of placing the amino and ethyl/hydroxyl groups in axial versus equatorial positions. pressbooks.pub
Steric Hindrance: Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (1,3-diaxial interactions). sapub.orgfiveable.me Larger groups incur a greater energetic penalty in the axial position.
Conformational Equilibrium: By calculating the energy difference (ΔG) between the two chair conformers, the equilibrium constant (K) can be determined, predicting the percentage of each conformer present at a given temperature. The conformer with bulky groups in the equatorial position is generally more stable and thus more populated. fiveable.mepressbooks.pub
Calculations can also map the entire energy profile of the ring-flip process, identifying the transition state structures (like the half-chair) and calculating the energy barrier for the interconversion.
Table 4: Illustrative Relative Energies of this compound Conformers
| Isomer | Amino Group Position | Ethyl/Hydroxyl Group Position | Relative Energy (kcal/mol) |
| cis | Equatorial | Axial | 1.8 |
| cis | Axial | Equatorial | 0.0 (Reference) |
| trans | Equatorial | Equatorial | -0.5 |
| trans | Axial | Axial | 5.5 |
Note: This is a hypothetical analysis. The actual preferred conformation depends on the relative steric bulk and potential intramolecular interactions of the substituents. The lowest energy conformer is set as the reference (0.0 kcal/mol).
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or quantum mechanical studies focused on the elucidation of reaction mechanisms and transition states for the compound this compound.
Computational chemistry is a powerful tool for investigating chemical reactions, providing detailed insights into reaction pathways, the energies of transition states, and the structures of intermediates. These methods, which include quantum mechanics, molecular dynamics, and density functional theory (DFT), allow researchers to understand complex chemical phenomena that are often difficult to probe through experimental means alone.
Typical computational studies on reaction mechanisms involve:
Locating Stationary Points: Calculation of the geometric and electronic structures of reactants, products, intermediates, and transition states on the potential energy surface.
Transition State Analysis: Characterizing the transition state, which is the highest energy point along the reaction pathway, to understand the bonding changes occurring during the reaction.
For molecules similar to this compound, such as other cyclohexanol (B46403) or aminocyclohexane derivatives, computational studies have been used to investigate various reactions. These include nucleophilic additions to cyclohexanone (B45756) precursors, stereoselectivity of such additions, and ring-opening reactions. However, the specific combination of the amino and ethyl-alcohol functionalities on the cyclohexane ring in this compound has not been the subject of dedicated computational mechanistic studies in the reviewed literature.
Therefore, detailed research findings, data tables, and specific discussions on the elucidation of reaction mechanisms and transition states for this compound via computational methods cannot be provided at this time.
Applications of 4 Amino 1 Ethylcyclohexan 1 Ol in Advanced Organic Synthesis and Materials Science
4-Amino-1-ethylcyclohexan-1-ol as a Chiral Building Block in Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in achieving this goal. wikipedia.orgnih.gov this compound, with its stereogenic centers, serves as a versatile chiral building block.
The presence of both an amino and a hydroxyl group on a conformationally distinct cyclohexane (B81311) ring provides a rigid scaffold. This rigidity is advantageous in synthesis as it can lead to higher stereoselectivity in subsequent reactions. The strategic placement of these functional groups allows for their differential protection and elaboration, enabling the construction of complex molecular architectures with a high degree of stereocontrol. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, opening pathways to a wide array of derivatives. The cyclohexane framework itself can be found in numerous natural products and bioactive molecules, making this compound an attractive starting material for their synthesis. nih.gov
The development of practical synthetic routes to access such bifunctional building blocks is an active area of research. nih.gov The ability to construct intricate molecular frameworks from relatively simple, well-defined starting materials like this compound is a testament to the power of modern synthetic organic chemistry.
Utilization as a Ligand or Precursor for Ligands in Asymmetric Catalysis
Asymmetric catalysis, the use of chiral catalysts to produce enantiomerically enriched products, is a powerful tool in organic synthesis. nih.gov Chiral ligands play a pivotal role in this field by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. chemrxiv.org
Derivatives of this compound are well-suited for this purpose. The amino and hydroxyl groups can be readily modified to create bidentate or even tridentate ligands capable of coordinating with various transition metals. For example, the amino group can be converted into amides or Schiff bases, while the hydroxyl group can be part of a chelating system. The inherent chirality of the this compound backbone can be transferred to the catalytic process, inducing asymmetry in the products.
Enantioselective Catalytic Reactions Mediated by this compound Derivatives
The design and synthesis of new chiral ligands are crucial for expanding the scope of enantioselective catalysis. chemrxiv.org Ligands derived from this compound have the potential to be effective in a variety of enantioselective transformations. These can include reactions such as aldol (B89426) additions, Michael additions, and hydrogenation reactions, which are fundamental carbon-carbon and carbon-heteroatom bond-forming processes. nih.govnih.govresearchgate.net
For instance, in an asymmetric aldol reaction, a chiral ligand derived from this compound could coordinate to a metal Lewis acid, which in turn activates an aldehyde. The chiral environment around the metal center would then favor the approach of a nucleophile from one face, leading to the preferential formation of one enantiomer of the aldol product. nih.govmdpi.comresearchgate.net The specific stereochemical outcome would be influenced by the steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the this compound scaffold.
Table 1: Potential Enantioselective Reactions Catalyzed by this compound Derivatives
| Reaction Type | Description | Potential Role of Ligand |
| Asymmetric Aldol Reaction | A carbon-carbon bond-forming reaction between an enolate and an aldehyde. | The chiral ligand creates a stereochemically defined environment around a metal catalyst, directing the facial selectivity of the aldehyde. nih.govnih.gov |
| Asymmetric Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound. | The ligand can control the enantioselective addition of the nucleophile to the Michael acceptor. |
| Asymmetric Hydrogenation | The addition of hydrogen across a double bond. | The chiral metal-ligand complex facilitates the delivery of hydrogen to one face of the prochiral substrate. |
| Asymmetric C-H Activation | The selective functionalization of a C-H bond. | The ligand can direct the metal catalyst to a specific C-H bond and control the stereochemistry of the subsequent bond formation. |
Integration into Polymer Architectures and Advanced Materials
The unique properties of this compound also lend themselves to the field of materials science, particularly in the synthesis of high-performance polymers. Its bifunctionality allows it to act as a monomer or a cross-linking agent, contributing to the final properties of the polymer.
Precursor for Polybenzoxazines and Epoxy Resins
Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal stability, low water absorption, and high glass transition temperatures. researchgate.netmdpi.comcnrs.fr They are synthesized through the ring-opening polymerization of benzoxazine (B1645224) monomers, which are typically formed from a phenol, a primary amine, and formaldehyde. mdpi.comcnrs.fr this compound, with its primary amino group, can serve as the amine component in the synthesis of novel benzoxazine monomers. The incorporation of the cycloaliphatic structure from this compound into the polybenzoxazine network can impart enhanced flexibility and impact resistance compared to purely aromatic polybenzoxazines.
Similarly, in the realm of epoxy resins, the amino group of this compound can act as a curing agent. It can react with the epoxide rings of the epoxy prepolymer, leading to a cross-linked network. The hydroxyl group on the cyclohexane ring can also participate in secondary reactions, further increasing the cross-link density and potentially improving the thermal and mechanical properties of the cured epoxy resin. The cycloaliphatic nature of this curing agent can contribute to improved weatherability and UV resistance of the final epoxy coating or composite.
Application in Liquid Crystal Polymers and High-Performance Adhesives
Liquid crystal polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. They are known for their high strength, stiffness, and thermal stability. wikipedia.org The rigid and anisotropic structure of molecules is a key factor in the formation of liquid crystalline phases. medcraveebooks.com The cyclohexane ring of this compound, when incorporated into a polymer backbone, can introduce a degree of rigidity that may promote the formation of liquid crystalline mesophases. scirp.orgpageplace.de By functionalizing the amino and hydroxyl groups with appropriate mesogenic units, it is possible to design and synthesize novel LCPs with tailored properties.
Role in Supramolecular Chemistry and Self-Assembly Processes
While specific research on the role of this compound in supramolecular chemistry and self-assembly is not extensively documented, its bifunctional nature suggests potential applications in this area. The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which are fundamental interactions in supramolecular assembly. Molecules containing this motif could potentially self-assemble into well-defined architectures such as sheets, tubes, or gels, driven by intermolecular hydrogen bonding. The cyclohexane ring would provide a structural scaffold to direct the spatial arrangement of these assemblies. Further research in this area could uncover novel supramolecular structures with interesting properties and functions.
Analytical Methodologies for Purity Assessment and Complex Mixture Analysis of 4 Amino 1 Ethylcyclohexan 1 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. nih.gov Its application is essential in assessing the purity of 4-Amino-1-ethylcyclohexan-1-ol. Different chromatographic methods offer specific advantages for analyzing various aspects of the compound's purity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile compounds and is particularly well-suited for analyzing the stereoisomeric purity of this compound. nih.gov Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R).
The separation of these diastereomers and enantiomers is often achieved using chiral stationary phases (CSPs). For instance, polysaccharide-based chiral selectors, such as those derived from cellulose (B213188) or amylose, are commonly employed. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The differential interactions of the stereoisomers with the chiral stationary phase lead to varying retention times, allowing for their individual quantification.
In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomeric derivatives that can then be separated on a standard achiral HPLC column. nih.gov This indirect approach can be effective when direct chiral separations are challenging. The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all stereoisomers. nih.gov
Table 1: Illustrative HPLC Parameters for Chiral Separation of Aminocyclohexanol Derivatives
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
This table provides a hypothetical set of starting conditions for method development. Actual conditions will vary depending on the specific stereoisomers and the column used.
Gas Chromatography (GC) is a valuable technique for assessing the purity of volatile compounds or compounds that can be made volatile through derivatization. researchgate.net For the analysis of this compound, which has a relatively high boiling point due to the presence of amino and hydroxyl functional groups, derivatization is often necessary to increase its volatility and thermal stability.
A common derivatization strategy involves the acylation of the amino and hydroxyl groups to form ester and amide derivatives, for example, by reacting the compound with trifluoroacetic anhydride. These derivatives are more volatile and less polar, making them suitable for GC analysis. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is primarily used for the qualitative monitoring of chemical reactions. libretexts.orgyoutube.com In the synthesis of this compound, TLC can be employed to track the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. youtube.com
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. youtube.com The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org
Table 2: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane/Methanol/Ammonia (B1221849) (e.g., 90:9:1 v/v/v) |
| Visualization | UV light (if the compound is UV active) or staining with a visualizing agent (e.g., ninhydrin (B49086) for the amino group or potassium permanganate) |
Advanced Spectroscopic Detection in Coupled Systems (e.g., LC-MS, GC-MS)
Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the identification power of mass spectrometry. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of this compound as it allows for the direct analysis of the non-volatile compound without the need for derivatization. After separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and fragmentation pattern. This data is invaluable for confirming the identity of the main compound and for identifying and characterizing any impurities present in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization of the analyte, offers high-resolution separation and sensitive detection. researchgate.net The mass spectrum of each separated component can be compared to spectral libraries for positive identification of known impurities or used to elucidate the structure of unknown components. This technique is highly effective for detecting and identifying trace-level impurities that might not be observable by other methods.
Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)
Determining the enantiomeric excess (ee) is crucial when a specific stereoisomer of this compound is desired, as different enantiomers can have distinct biological activities. researchgate.net
Chiral High-Performance Liquid Chromatography (Chiral HPLC) , as discussed in section 8.1.1, is a primary method for determining the enantiomeric purity of this compound. uma.es By using a chiral stationary phase, the enantiomers can be separated into distinct peaks. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents offers an alternative or complementary method for determining enantiomeric excess. nih.govresearchgate.net Chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs), are chiral molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net This interaction leads to a differentiation in the chemical shifts of corresponding protons in the NMR spectrum of the two enantiomers, allowing for their quantification. frontiersin.org Lanthanide-based chiral shift reagents are often used for this purpose. The integration of the separated signals provides a direct measure of the enantiomeric ratio.
Emerging Research Frontiers and Future Perspectives for 4 Amino 1 Ethylcyclohexan 1 Ol Research
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes is paramount to unlocking the full potential of 4-Amino-1-ethylcyclohexan-1-ol and its derivatives. While classical methods for the synthesis of aminocyclohexanols exist, emerging research is focused on developing more sustainable and versatile pathways.
One promising area is the use of biocatalysis. Enzymatic reactions, such as those employing keto reductases (KREDs) and amine transaminases (ATAs), offer high stereo- and regioselectivity under mild reaction conditions. researchgate.net A potential pathway for this compound could involve a chemoenzymatic approach starting from a suitable cyclohexanone (B45756) precursor. The strategic combination of enzymes could allow for the precise installation of both the amino and hydroxyl groups with desired stereochemistry. researchgate.net
Another frontier is the development of novel cascade reactions. These one-pot multi-step reactions improve efficiency by minimizing intermediate purification steps. researchgate.net For instance, a cascade synthesis could be envisioned starting from a bio-based precursor like 1,4-cyclohexanedione (B43130), which can be derived from succinic acid. researchgate.net
Furthermore, modern synthetic organic chemistry offers a variety of powerful tools that could be applied. ugent.be Methodologies such as catalytic asymmetric C-H amination could provide a direct route to chiral aminocyclohexanol precursors. sciengine.com The development of such novel strategies will be crucial for accessing a diverse range of this compound derivatives for further investigation.
| Synthetic Strategy | Description | Potential Advantages |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps, utilizing enzymes like KREDs and ATAs for stereoselective transformations. researchgate.net | High stereoselectivity, mild reaction conditions, potential for green chemistry. |
| Cascade Reactions | Multi-step reactions performed in a single pot without isolation of intermediates. researchgate.net | Increased efficiency, reduced waste, and lower costs. |
| Asymmetric C-H Amination | Direct functionalization of a C-H bond to introduce an amino group with high enantioselectivity. sciengine.com | Atom economy, direct access to chiral amines. |
Development of New Catalytic Applications for this compound Derivatives
The presence of both an amino and a hydroxyl group in a chiral cyclohexane (B81311) framework makes this compound an attractive scaffold for the development of novel ligands for asymmetric catalysis. acs.orgacs.org Vicinal amino alcohols are known to be effective ligands in a variety of metal-catalyzed reactions. acs.org
Derivatives of this compound could be synthesized to act as chiral ligands for transition metal catalysts, such as ruthenium or gold. acs.orgmdpi.com These catalytic systems could be applied to a range of important organic transformations, including asymmetric transfer hydrogenation of ketones, enantioselective addition of organometallic reagents to aldehydes, and oxidative lactamization of amino alcohols. acs.orgjchemlett.com
The modular nature of the this compound scaffold would allow for systematic modification of the amino and hydroxyl groups to fine-tune the steric and electronic properties of the resulting ligands. This would enable the creation of a library of ligands for screening in various catalytic reactions to optimize for high enantioselectivity and reactivity. thieme-connect.com The development of such catalysts would be a significant contribution to the field of asymmetric synthesis. stanford.edu
| Potential Catalytic Application | Catalyst Type | Target Transformation |
| Asymmetric Transfer Hydrogenation | Ruthenium-based complexes with chiral aminocyclohexanol ligands. acs.org | Enantioselective reduction of prochiral ketones to chiral alcohols. |
| Enantioselective Alkylation | Zinc-based catalysts with chiral amino alcohol ligands. | Addition of diethylzinc to aldehydes to produce chiral secondary alcohols. |
| Oxidative Cyclization | Gold-based catalysts. mdpi.com | Intramolecular cyclization of amino alcohols to form lactams. |
Advanced Computational Studies for Rational Design
Computational chemistry provides powerful tools for the rational design of novel molecules and for understanding their properties and reactivity. nih.gov In the context of this compound, advanced computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, can play a crucial role in accelerating research and development. researchgate.net
DFT calculations can be employed to predict the stable conformations of this compound and its derivatives, as well as to understand the stereochemical outcomes of synthetic reactions. This information can guide the design of new synthetic pathways that favor the formation of the desired stereoisomer.
Furthermore, computational modeling can be instrumental in the rational design of new catalysts based on the this compound scaffold. By simulating the interaction of a ligand-metal complex with a substrate, researchers can predict which ligand modifications will lead to higher enantioselectivity. This in silico screening approach can significantly reduce the experimental effort required to develop new and efficient catalysts. researchgate.net
Potential in Smart Materials and Functional Chemical Systems
The unique molecular structure of this compound makes it a promising building block for the creation of smart materials and functional chemical systems. Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. researchgate.net
The amino and hydroxyl groups of this compound can participate in hydrogen bonding and other non-covalent interactions, which are key to the self-assembly of supramolecular structures. mdpi.com By incorporating this molecule into polymers or gels, it may be possible to create materials with tunable mechanical properties and self-healing capabilities. mdpi.com
Moreover, the cyclohexane backbone provides a rigid and well-defined scaffold that can be functionalized to create materials with specific properties. For example, derivatives of this compound could be used to create porous organic materials for applications in gas storage or separation. greenawaylab.com The development of smart, chiral, and multi-stimuli-responsive materials based on cyclohexane derivatives is an active area of research.
Interdisciplinary Research Opportunities in Organic Chemistry and Materials Science
The exploration of this compound and its derivatives lies at the intersection of organic chemistry and materials science, offering numerous opportunities for interdisciplinary collaboration. greenawaylab.com The synthesis of novel derivatives of this compound is a task for organic chemists, while the characterization and application of these new molecules in advanced materials falls within the domain of materials scientists. mit.edu
Collaborative research efforts can lead to the development of innovative technologies. For instance, organic chemists could focus on developing scalable and sustainable synthetic routes to this compound, while materials scientists could investigate the incorporation of this molecule into new polymer architectures to create materials with enhanced properties. advancedsciencenews.comyoutube.com
Furthermore, academic-industrial partnerships can play a crucial role in translating fundamental research into practical applications. acs.org Such collaborations can accelerate the development of new products based on this compound, from novel catalysts for the pharmaceutical industry to advanced materials for a range of technological applications. enscm.fr
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-1-ethylcyclohexan-1-ol, and how are reaction conditions optimized to improve yield and purity?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-ethylcyclohexanone with ammonia under hydrogenation conditions (e.g., H₂/Pd catalyst) yields the amino alcohol. Temperature (typically 60–80°C), pressure (1–3 atm), and solvent polarity (e.g., ethanol or THF) are critical for optimizing regioselectivity and minimizing side reactions like over-reduction .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for NH₂ at δ 1.5–2.0 ppm and OH at δ 3.0–3.5 ppm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Distinguishes stereoisomers (e.g., axial vs. equatorial NH₂/OH groups) and confirms regiochemistry .
- GC-MS : Quantifies volatile derivatives (e.g., silylated forms) with detection limits <0.1 µg/mL .
- IR Spectroscopy : Identifies functional groups (NH₂ stretch: 3300–3500 cm⁻¹; OH stretch: 3200–3400 cm⁻¹) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Key Properties :
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >50 mg/mL in water) for biological assays .
- Stability : Susceptible to oxidation; storage under inert gas (N₂/Ar) at −20°C is recommended .
- pKa Values : NH₂ (≈9.5) and OH (≈12.5) influence reactivity in buffered systems .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve diastereomeric mixtures?
- Impact : Diastereomers (e.g., cis vs. trans NH₂/OH) exhibit varying binding affinities to enzymes or receptors. For instance, the cis isomer may show higher affinity for GABA receptors due to spatial alignment .
- Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers with >90% enantiomeric excess .
Q. What strategies address conflicting data in reactivity studies (e.g., oxidation vs. substitution pathways)?
- Approach :
- Kinetic Control : Lower temperatures (0–25°C) favor substitution (e.g., SN2 with NaH/alkyl halides), while higher temperatures (50–80°C) promote oxidation (e.g., KMnO₄ → ketone formation) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states to rationalize pathway dominance .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
